2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone
Description
2-((3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a 3-methoxyphenyl substituent at position 3 and a thio-linked phenylethanone group at position 5. The methoxy group at the 3-position of the phenyl ring may influence electronic properties and solubility, while the thioether linkage enhances stability compared to oxygen analogs .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-26-15-9-5-8-14(10-15)24-18-17(22-23-24)19(21-12-20-18)27-11-16(25)13-6-3-2-4-7-13/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOJFTQWSZOMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)C4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a triazolopyrimidine intermediate, which is then reacted with a methoxyphenyl derivative and a phenylethanone compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of myeloperoxidase, an enzyme involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Polarity : The target compound’s 3-methoxyphenyl group offers moderate lipophilicity compared to the 4-ethoxyphenyl in ’s compound, which may enhance metabolic stability due to steric hindrance .
- Thioether vs.
- Pharmaceutical Relevance : ’s compound includes a cyclopropane-cyclopentane diol system and propylthio group, suggesting applications in kinase inhibition or antiviral therapies, contrasting with the target’s undefined pharmacological profile .
Biological Activity
The compound 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a member of the triazolo-pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity based on recent research findings.
- Molecular Formula: C16H15N5OS
- Molecular Weight: 313.39 g/mol
- CAS Number: Not specified in the sources.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in binding to enzymes and receptors, influencing several pathways related to inflammation, cancer progression, and microbial resistance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that derivatives of triazolo-pyrimidines can inhibit the growth of both bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest a broad-spectrum antimicrobial activity that could be leveraged in therapeutic applications.
Anti-inflammatory Effects
Compounds similar to 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies indicate a reduction in TNF-alpha and IL-6 levels upon treatment with such compounds.
Case Studies
- Study on Anticancer Activity : A study investigated the effects of a series of triazolo-pyrimidine derivatives on human cancer cell lines. The results indicated that modifications in the phenyl group significantly enhanced cytotoxicity, suggesting structure-activity relationships that could guide future drug design efforts .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of triazolo derivatives against clinical isolates. The results showed promising activity against resistant strains, highlighting the potential for developing new antibiotics from these compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core via cyclization of substituted pyrimidine precursors. Key steps include:
- Step 1 : Condensation of 3-methoxyphenylhydrazine with a pyrimidine derivative to form the triazole ring.
- Step 2 : Introduction of the thioether group via nucleophilic substitution using a mercaptoacetophenone intermediate.
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
- Critical Parameters : Reaction temperature (60–80°C for cyclization), solvent choice (DMF or THF), and stoichiometric control of thiol reagents .
Q. How is the compound characterized structurally and chemically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ ~3.8 ppm for -OCH₃).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 435.12).
- HPLC : Purity assessment using C18 reverse-phase columns with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and DMF; low solubility in aqueous buffers (<0.1 mg/mL). Adjust using co-solvents (e.g., 10% PEG-400 in PBS) for in vitro assays .
- Stability : Store at -20°C under inert atmosphere (N₂/Ar). Degradation occurs via hydrolysis of the thioether bond at pH >8.0 .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up in academic settings?
- Methodological Answer :
- Reaction Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) | +15% efficiency |
| Solvent | DMF:H₂O (9:1 v/v) | Reduces byproducts |
| Temperature | 70°C (±2°C) | Maximizes cyclization |
| Reaction Time | 12–16 hrs | Completes ring closure |
- Strategies : Use microwave-assisted synthesis to reduce time (2–4 hrs) or switch to flow chemistry for reproducibility .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Comparative Assays : Perform parallel testing in cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) systems.
- Structural Analysis : Use X-ray crystallography or molecular docking to identify binding site variations (e.g., methoxyphenyl group orientation affecting target affinity) .
- Data Normalization : Control for assay-specific variables (e.g., ATP concentration in kinase assays) .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- SAR Study Design :
Substituent Variation : Synthesize analogs with halogen (F, Cl) or methyl groups replacing methoxy.
Biological Testing : Screen against target proteins (e.g., kinases, GPCRs) using SPR or fluorescence polarization.
Data Correlation : Plot IC₅₀ values against electronic (Hammett σ) or steric (Taft Es) parameters .
- Key Finding : The 3-methoxyphenyl group enhances membrane permeability (logP = 2.8), but bulkier substituents reduce target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
